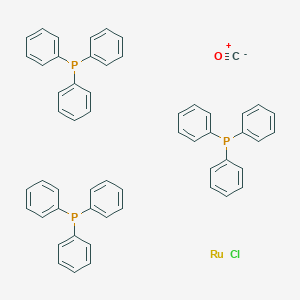
Carbonylchlorohydrotris(triphenylphosphine)ruthenium
説明
chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane is a coordination compound with the molecular formula [RuHCl(CO)(PPh₃)₃]. It is widely used as a catalyst in organic synthesis reactions, including hydrogenation, transfer hydrogenation, and C-C bond-forming reactions . This compound is known for its stability and versatility in various chemical processes.
特性
CAS番号 |
16971-33-8 |
|---|---|
分子式 |
C55H46ClOP3Ru |
分子量 |
952.4 g/mol |
IUPAC名 |
carbon monoxide;chloro(hydrido)ruthenium;tris(triphenylphosphane) |
InChI |
InChI=1S/3C18H15P.CO.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;;1H;;/q;;;;;+1;/p-1 |
InChIキー |
ZVENKBGRIGHMRG-UHFFFAOYSA-M |
正規SMILES |
[H-].C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |
他のCAS番号 |
16971-33-8 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane can be synthesized through the reaction of ruthenium trichloride with triphenylphosphine and carbon monoxide in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and environmental controls. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane undergoes various types of reactions, including:
Hydrogenation: It acts as a catalyst in the hydrogenation of alkenes and alkynes.
Transfer Hydrogenation: It facilitates the transfer of hydrogen from donor molecules to acceptor molecules.
C-C Bond Formation: It catalyzes the formation of carbon-carbon bonds in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas, alcohols, and carbon monoxide. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific substrates and conditions used. For example, hydrogenation reactions yield saturated hydrocarbons, while C-C bond-forming reactions produce various organic compounds with new carbon-carbon bonds .
科学的研究の応用
chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane has numerous applications in scientific research, including:
Biology: It is employed in the study of enzyme mimetics and the development of bioinorganic models.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and polymers.
作用機序
The mechanism of action of chloro(hydrido)ruthenium;formaldehyde;triphenylphosphane involves the coordination of the ruthenium center with substrates, facilitating various catalytic processes. The compound’s ability to transfer hydrogen atoms and form new bonds is central to its catalytic activity. The molecular targets and pathways involved include the activation of hydrogen and carbon monoxide, as well as the stabilization of reaction intermediates .
類似化合物との比較
Similar Compounds
Carbonyldihydridotris(triphenylphosphine)ruthenium(II): Similar in structure but contains two hydride ligands instead of one.
Chlorohydridotris(triphenylphosphine)ruthenium(II): Lacks the carbonyl ligand present in Carbonylchlorohydridotris(triphenylphosphine)ruthenium
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


